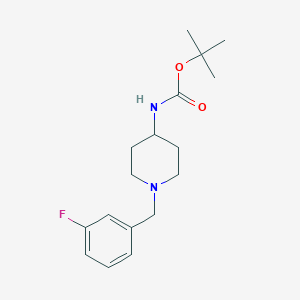

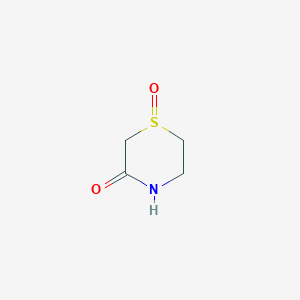

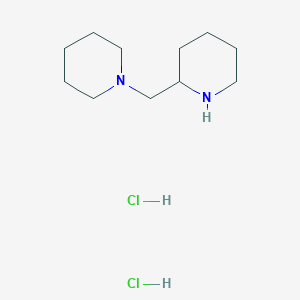

1-(2-Piperidinylmethyl)piperidine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of piperidine derivatives is a topic of significant interest due to their wide range of biological activities. For instance, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives involves the treatment of substituted benzhydryl chlorides with 4-(3-(piperidin-4-yl)propyl)piperidine, followed by N-sulfonation with sulfonyl chlorides . Similarly, the synthesis of [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-dif

科学的研究の応用

Synthesis Applications

1-(2-Piperidinylmethyl)piperidine dihydrochloride serves as a critical intermediate in synthesizing various pharmaceutical and biologically active compounds. Its utilization in asymmetric catalysis and as a building block in pharmaceutical research underscores its versatility in organic synthesis. For instance, an efficient synthesis route for (R)- and (S)-2-(aminomethyl)piperidine dihydrochloride from lysine showcases its potential in producing enantiomerically pure compounds for further application in drug development (Deniau et al., 2008).

Pharmaceutical Building Block Diversification

The compound finds extensive use in diversifying pharmaceutical building blocks, especially in secondary piperidines, which are prevalent in commercial drugs. An electrochemical method for the cyanation of the heterocycle adjacent to nitrogen without requiring protection or substitution of the N-H bond has been reported. This process is instrumental in synthesizing unnatural amino acids, demonstrating the compound's value in expanding the chemical repertoire available for drug discovery (Lennox et al., 2018).

Antimicrobial and Anticancer Agents Development

Piperidine derivatives synthesized from 1-(2-Piperidinylmethyl)piperidine dihydrochloride have shown significant potential as antimicrobial and anticancer agents. For example, certain piperidine derivatives exhibit potent activity against pathogens affecting tomato plants, indicating the agricultural applications of these compounds in protecting crops from bacterial and fungal diseases (Vinaya et al., 2009). Additionally, the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and their evaluation as promising anticancer agents highlight the compound's role in developing new therapeutic agents (Rehman et al., 2018).

Synthesis of Natural Products

The compound is also crucial in the synthesis of natural products, including chiral 1,2-dihydropyridines, which are precursors to synthesize piperidines and pyridines, common structural components in pharmaceuticals. A modular synthesis approach to access chiral 1,2-dihydropyridines from N-Boc aldimines demonstrates the compound's application in producing natural and synthetic compounds efficiently (Mu et al., 2021).

Safety And Hazards

The safety data sheet for piperidine, a related compound, indicates that it is a flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is also harmful to aquatic life . The specific safety and hazard information for 1-(2-Piperidinylmethyl)piperidine dihydrochloride may be similar, but it is recommended to refer to its specific safety data sheet for accurate information.

特性

IUPAC Name |

1-(piperidin-2-ylmethyl)piperidine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2.2ClH/c1-4-8-13(9-5-1)10-11-6-2-3-7-12-11;;/h11-12H,1-10H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUIGBTSESJUQHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2CCCCN2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Piperidinylmethyl)piperidine dihydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one](/img/structure/B1342513.png)